molecular formula C21H18BrClO B12680875 4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol CAS No. 94213-46-4

4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol

Cat. No.: B12680875
CAS No.: 94213-46-4
M. Wt: 401.7 g/mol
InChI Key: LEAKGJUKXLUPJY-UHFFFAOYSA-N
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Description

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol typically involves multiple steps, including halogenation and coupling reactions. One common method involves the bromination of a biphenyl precursor, followed by the introduction of the chlorophenyl and ethyl groups through Grignard or Friedel-Crafts reactions. The final step often involves the reduction of the intermediate compound to obtain the desired methanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromine atom but differs in the overall structure and functional groups.

    4-Chlorobiphenyl: Contains the chlorophenyl group but lacks the bromine and ethyl groups.

    Biphenyl-4-methanol: Similar backbone structure but lacks the halogen atoms.

Uniqueness

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol is unique due to the combination of bromine, chlorine, and ethyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

94213-46-4

Molecular Formula

C21H18BrClO

Molecular Weight

401.7 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C21H18BrClO/c1-2-21(24,18-9-13-20(23)14-10-18)17-7-3-15(4-8-17)16-5-11-19(22)12-6-16/h3-14,24H,2H2,1H3

InChI Key

LEAKGJUKXLUPJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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